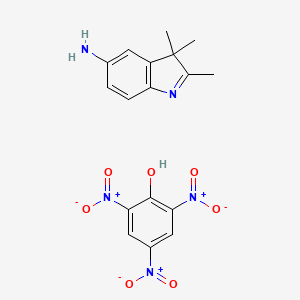
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trinitrophenol (TNP) and 2,3,3-trimethyl-3H-indol-5-amine (TMA) are two chemical compounds that have been extensively studied for their scientific research applications. The combination of these two compounds, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1), has shown promising results in various research areas.
Mecanismo De Acción
The mechanism of action of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. In the case of anti-cancer properties, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In photodynamic therapy, the compound is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) have been studied in various biological systems. The compound has been shown to interact with metal ions such as copper and zinc, which are essential for various biological processes. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) in lab experiments include its fluorescent properties, anti-cancer properties, and low toxicity. However, the compound has some limitations, including its instability in aqueous solutions and its sensitivity to light. These limitations can affect the accuracy of the results obtained in experiments.
Direcciones Futuras
For research on 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) include further studies on its anti-cancer properties and its potential use in photodynamic therapy. The compound can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research can be conducted to improve the stability of the compound in aqueous solutions and its sensitivity to light.
Conclusion:
In conclusion, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. The compound has been studied for its fluorescent properties, anti-cancer properties, and potential use in photodynamic therapy. Further research is needed to fully understand the mechanism of action of this compound and to improve its stability and sensitivity to light.
Métodos De Síntesis
The synthesis of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) involves the reaction of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) and TMA in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained through purification methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used as a photosensitizer for photodynamic therapy, a technique used to treat various diseases.
Propiedades
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trinitrophenol-2,3,3-trimethyl-3H-indol-5-amine (1:1) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

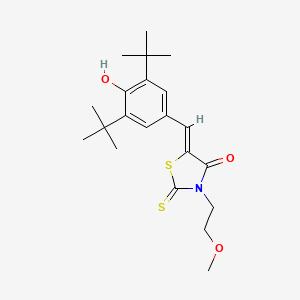
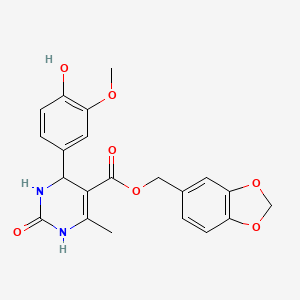
![1-[4-(3-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B5145697.png)

![2-[4-(4-ethylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5145721.png)

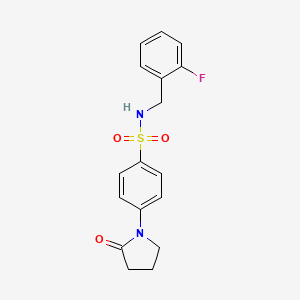
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5145754.png)
![5-{[(2-ethoxyphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145757.png)
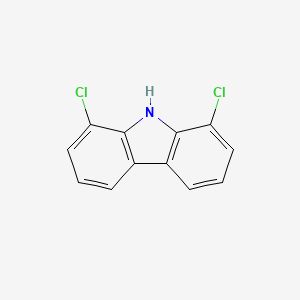
![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-nitrobenzene](/img/structure/B5145769.png)